4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol

Drug Discovery Agrochemical Intermediates Fragment-Based Design

4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol (CAS 175204-67-8), also cataloged as 6-amino-4-cyclopropyl-1,3,5-triazin-2(1H)-one, is a heterocyclic small molecule (C₆H₈N₄O, MW 152.15 g/mol) within the 1,3,5-triazine class. Characterized by a cyclopropyl substituent at position 6, an amino group at position 4, and a hydroxy/keto moiety at position 2, it exists in a keto-enol tautomeric equilibrium typical of 2-hydroxy-triazines.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
CAS No. 175204-67-8
Cat. No. B070641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol
CAS175204-67-8
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=O)N=C(N2)N
InChIInChI=1S/C6H8N4O/c7-5-8-4(3-1-2-3)9-6(11)10-5/h3H,1-2H2,(H3,7,8,9,10,11)
InChIKeyKZULJRIAAGBPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol (CAS 175204-67-8) – Technical Baseline


4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol (CAS 175204-67-8), also cataloged as 6-amino-4-cyclopropyl-1,3,5-triazin-2(1H)-one, is a heterocyclic small molecule (C₆H₈N₄O, MW 152.15 g/mol) within the 1,3,5-triazine class [1]. Characterized by a cyclopropyl substituent at position 6, an amino group at position 4, and a hydroxy/keto moiety at position 2, it exists in a keto-enol tautomeric equilibrium typical of 2-hydroxy-triazines [1]. This compound is documented primarily as a specialized intermediate in the synthesis of herbicidally active N-(cyclopropyl-triazinyl)-N'-arylsulfonyl ureas, distinguishing it from common end-use triazine herbicides or insecticides [2].

Why 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol Cannot Be Replaced by Common Triazine Analogs


Generic substitution among 1,3,5-triazines is not chemically feasible due to the critical role the cyclopropyl-hydroxy pharmacophore plays in downstream reactivity. Unlike the widespread herbicide atrazine or insecticide cyromazine, this compound lacks the chloro or multiple amino groups that define their modes of action and toxicity profiles [1][2]. Its structure, featuring a cyclopropyl ring directly attached to the triazine core rather than via an amino linker (as in cyromazine or cyprazine), imparts a distinct spatial geometry and electronic distribution. This directly influences its utility as a specific building block for sulfonylurea herbicides, where the hydroxy/keto group at position 2 is essential for further derivatization, a pathway not accessible to alkylamino-substituted analogs [1][3].

Quantitative Differentiation Evidence for 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol


Molecular Weight & Atom Economy Advantage over Disubstituted Triazines

4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol presents a significantly lower molecular weight (152.15 g/mol) compared to common disubstituted triazine analogs. This is critical for fragment-based screening and as a compact intermediate. Its molecular weight is 14.03 Da lower than the insecticide cyromazine and 75.54 Da lower than the herbicide cyprazine [1][2][3].

Drug Discovery Agrochemical Intermediates Fragment-Based Design

Distinct Lipophilicity Profile (XLogP3) Versus Highly Polar Triazine Analogs

The target compound possesses a predicted partition coefficient (XLogP3-AA) of -0.8. This represents a balanced but distinct polarity profile: it is more lipophilic (less negative) than the closely related metabolite ammeline but more hydrophilic than the insecticide cyromazine (LogP ~ -0.2) [1][2]. The absence of ionizable chlorine further differentiates its environmental mobility potential from cyprazine (XLogP3 2.6) [3].

ADME Prediction LogP Optimization Agrochemical Formulation

Direct Cyclopropyl Substitution: A Key Differentiator in Stability and Reactivity

Unlike cyromazine and cyprazine, which feature a cyclopropylamino moiety, the target compound has a cyclopropyl group directly bonded to the triazine ring. This C-C bond linkage is chemically more robust and less susceptible to oxidative N-dealkylation, a primary metabolic pathway for cyclopropylamino triazines [1][2]. This structural feature is deliberately sought in the patent literature for the synthesis of stable sulfonylurea herbicide intermediates, providing a distinct reactivity profile for nucleophilic substitution at the 2-hydroxy position which is not possible with the amino-linked analogs [3].

Metabolic Stability Synthetic Chemistry Structure-Activity Relationship

Reduced Hydrogen-Bond Donor Count Versus Triamino-Triazines

The compound has a hydrogen bond donor (HBD) count of 2, which is one fewer than cyromazine (HBD=3). This reduction is significant for permeability and solubility characteristics [1][2]. Each additional HBD in a molecule can decrease passive membrane permeability; therefore, this compound is theoretically advantaged over cyromazine for applications requiring cellular uptake. It also has a lower topological polar surface area (TPSA) of 79.8 Ų compared to cyromazine's 105 Ų, further supporting a superior predicted permeability profile [1][2].

Permeability Bioavailability Crystal Engineering

Documented Role as a Patented Herbicidal Intermediate

Unlike atrazine or simazine which are final formulated products, 4-amino-6-cyclopropyl-1,3,5-triazin-2-ol is explicitly claimed within a patent family (US 4,670,559) as a vital intermediate for the production of potent sulfonylurea herbicides [1]. This patent-protected utility provides a verified, high-value application context not shared by its non-cyclopropyl or differently substituted analogs, offering a procurement rationale grounded in industrial synthetic routes.

Sulfonylurea Herbicides Process Chemistry Patent-Backed Synthesis

Recommended Application Scenarios for Procuring 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol


Synthesis of Next-Generation Sulfonylurea Herbicides

Leverage this compound's patent-protected role as a core intermediate for synthesizing N-(cyclopropyl-triazinyl)-N'-arylsulfonyl ureas. Its direct cyclopropyl-triazine C-C bond and 2-hydroxy functionality provide a defined handle for derivatization, differentiating the final products from those derived via cyromazine or other N-linked analogs [1].

Fragment-Based Drug Discovery (FBDD) Scaffold

Exploit its low molecular weight (152.15 g/mol) and balanced LogP (-0.8) as a rule-of-three compliant fragment. The lower HBD count (2) and TPSA (79.8 Ų) relative to other triazine fragments predict superior permeability, making it a strategic choice for building CNS- or intracellular-targeted libraries [2].

Environmental Fate Probe or Metabolite Standard

Given its unique direct cyclopropyl substitution pattern, which contrasts with common N-cyclopropylamino pollutants like cyromazine, source this compound as an analytical standard or probe to study the distinct environmental degradation pathways and soil mobility of C-cyclopropyl triazines, which are predicted to differ significantly in their half-lives [3].

Agrochemical Synthon for Crop Protection R&D

Use as a differentiated building block to explore novel crop protection agents. Its structural dissimilarity to the widely used, resistance-prone 2-chloro-triazines (e.g., atrazine) and triamino-triazines (e.g., cyromazine) offers a pathway to circumvent established resistance mechanisms, supported by its distinct physicochemical profile (LogP -0.8 vs. 2.6 for cyprazine) [4].

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